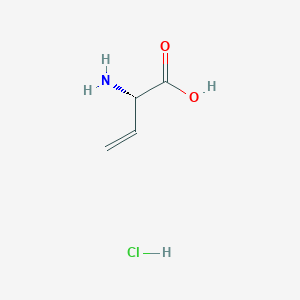

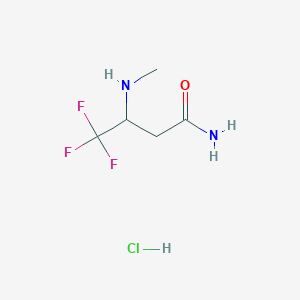

(S)-2-Aminobut-3-enoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

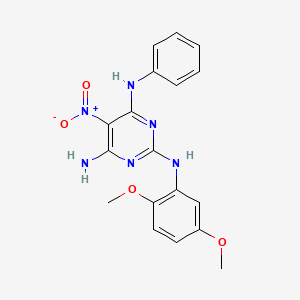

(S)-2-Aminobut-3-enoic acid hydrochloride (ABAH) is an important organic acid found in many biological systems. It is a chiral molecule, meaning it can exist in two forms with different properties. ABAH is used in many different scientific applications, such as synthesis, research, and lab experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ABAH.

科学的研究の応用

Biocatalysis for Amino Acid Synthesis

One notable application involves the stereoselective synthesis of amino acid derivatives, such as (S)- and (R)-2-amino-4-hydroxybutanoic acid. This synthesis is achieved through a systems biocatalysis approach, which utilizes a biocatalytic one-pot cyclic cascade. This process involves coupling an aldol reaction with a stereoselective transamination, utilizing enzymes like class II pyruvate aldolase and selective transaminases. Such methodologies highlight the utility of (S)-2-Aminobut-3-enoic acid derivatives in producing chiral amino acids, which are crucial in drug development and industrial applications (Hernández et al., 2017).

Synthetic Routes to β-Hydroxy-α-Amino Acids

Another application is observed in the asymmetric synthesis of β-hydroxy-α-amino acids from enantiopure α-hydroxy-β-amino esters. This process involves transforming α,β-unsaturated esters into highly enantioselective products, showcasing the adaptability of (S)-2-Aminobut-3-enoic acid hydrochloride derivatives in synthesizing complex amino acid structures with potential pharmaceutical applications (Davies et al., 2013).

Greener Synthesis Approaches

Moreover, the drive towards greener and more sustainable chemical processes has led to the development of an improved, environmentally friendly synthesis of (S)-3-aminobutanoic acid. This process emphasizes the importance of minimizing the use of harmful solvents and maximizing the efficiency and yield of desired products, marking a significant step towards sustainable chemical manufacturing (Weiss et al., 2010).

Novel Fluorescence Probes

Additionally, derivatives of (S)-2-Aminobut-3-enoic acid hydrochloride have been utilized in the synthesis of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes are crucial in biological and chemical research, offering tools for understanding oxidative stress and its impact on cellular processes (Setsukinai et al., 2003).

特性

IUPAC Name |

(2S)-2-aminobut-3-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDXDTSUVOEPFK-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

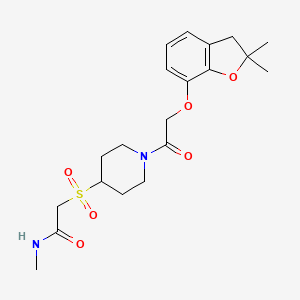

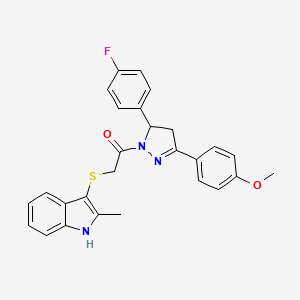

![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

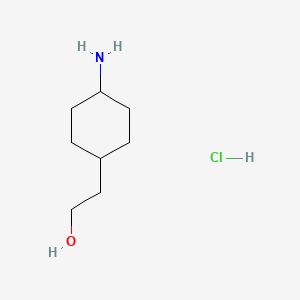

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)

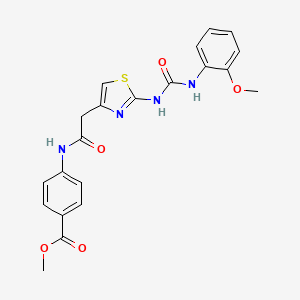

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2955528.png)